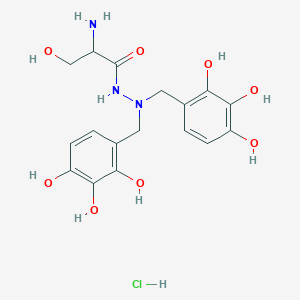
N'-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is a compound known for its role as a peripheral decarboxylase inhibitor. It is commonly used in combination with levodopa for the treatment of Parkinson’s disease. This compound helps to increase the availability of levodopa in the brain by inhibiting its peripheral metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride typically involves the reaction of DL-serine hydrazide hydrochloride with 2,3,4-trihydroxybenzaldehyde. This reaction is carried out in a mixture of water and ethanol or methanol as solvents. The reaction temperature is maintained between ambient to 70°C, with optimal conditions being 35°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the preparation of a crystalline polymorph of the compound, which can be achieved through hydrogenation at 1-3 bar pressure at ambient temperature .
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the hydrogenated form of the compound .
Applications De Recherche Scientifique
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Primarily used in the treatment of Parkinson’s disease in combination with levodopa.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The primary mechanism of action of N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is the inhibition of aromatic L-amino acid decarboxylase. This enzyme is responsible for the peripheral conversion of levodopa to dopamine. By inhibiting this enzyme, the compound ensures that more levodopa reaches the brain, where it can be converted to dopamine. This helps to alleviate the symptoms of Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbidopa: Another peripheral decarboxylase inhibitor used in combination with levodopa for Parkinson’s disease.
Methyldopa: Used as an antihypertensive agent and also inhibits aromatic L-amino acid decarboxylase.
Entacapone: A catechol-O-methyltransferase inhibitor used to enhance the effects of levodopa.
Uniqueness
N’-(2,3,4-Trihydroxybenzyl) Benserazide Hydrochloride is unique in its specific inhibition of peripheral decarboxylase without crossing the blood-brain barrier. This selective inhibition helps to minimize peripheral side effects while maximizing the therapeutic effects of levodopa in the brain .
Propriétés
Formule moléculaire |
C17H22ClN3O8 |
|---|---|
Poids moléculaire |
431.8 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-N',N'-bis[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride |
InChI |
InChI=1S/C17H21N3O8.ClH/c18-10(7-21)17(28)19-20(5-8-1-3-11(22)15(26)13(8)24)6-9-2-4-12(23)16(27)14(9)25;/h1-4,10,21-27H,5-7,18H2,(H,19,28);1H |
Clé InChI |
VOYDYEOYFWOVJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CN(CC2=C(C(=C(C=C2)O)O)O)NC(=O)C(CO)N)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















